Cas no 851803-67-3 (2-(4-fluorophenyl)-1-(2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one)

2-(4-fluorophenyl)-1-(2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-(4-fluorophenyl)-1-(2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
- Ethanone, 1-[4,5-dihydro-2-[[(3-methylphenyl)methyl]thio]-1H-imidazol-1-yl]-2-(4-fluorophenyl)-
- 2-(4-fluorophenyl)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
- 2-(4-fluorophenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- F0630-0994
- 851803-67-3
- 2-(4-fluorophenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
- EU-0092899
- AKOS024589020
-
- Inchi: 1S/C19H19FN2OS/c1-14-3-2-4-16(11-14)13-24-19-21-9-10-22(19)18(23)12-15-5-7-17(20)8-6-15/h2-8,11H,9-10,12-13H2,1H3
- InChI Key: UEAJYKZEFOIKBU-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=C(C)C=1)C1=NCCN1C(CC1C=CC(=CC=1)F)=O
Computed Properties
- Exact Mass: 342.12021257g/mol
- Monoisotopic Mass: 342.12021257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 462
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 58Ų
Experimental Properties
- Density: 1.21±0.1 g/cm3(Predicted)
- Boiling Point: 487.8±55.0 °C(Predicted)
- pka: 2.20±0.60(Predicted)
2-(4-fluorophenyl)-1-(2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-0994-2mg |
2-(4-fluorophenyl)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851803-67-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0630-0994-5mg |
2-(4-fluorophenyl)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851803-67-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-0994-75mg |
2-(4-fluorophenyl)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851803-67-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0630-0994-5μmol |
2-(4-fluorophenyl)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851803-67-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-0994-1mg |
2-(4-fluorophenyl)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851803-67-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0630-0994-30mg |
2-(4-fluorophenyl)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851803-67-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0630-0994-40mg |
2-(4-fluorophenyl)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851803-67-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0630-0994-20mg |
2-(4-fluorophenyl)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851803-67-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0630-0994-10mg |
2-(4-fluorophenyl)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851803-67-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-0994-2μmol |
2-(4-fluorophenyl)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851803-67-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
2-(4-fluorophenyl)-1-(2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one Related Literature
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
Additional information on 2-(4-fluorophenyl)-1-(2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Introduction to 2-(4-Fluorophenyl)-1-(2-{(3-Methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one (CAS No. 851803-67-3)
2-(4-Fluorophenyl)-1-(2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one, also known by its CAS number 851803-67-3, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of imidazoles and is characterized by its unique structural features, which include a fluorinated phenyl group and a methylsulfanyl moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The development of 2-(4-fluorophenyl)-1-(2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one has been driven by its promising pharmacological properties. Recent studies have shown that this compound exhibits potent activity against various biological targets, making it a valuable candidate for further research and development. Its ability to modulate specific receptors and enzymes has led to its evaluation in several preclinical models of disease.
In the context of medicinal chemistry, the fluorine atom in the 4-fluorophenyl group plays a crucial role in enhancing the compound's lipophilicity and metabolic stability. This modification can significantly improve the drug's pharmacokinetic profile, leading to better bioavailability and reduced clearance rates. Additionally, the presence of the methylsulfanyl moiety contributes to the compound's overall hydrophobicity and can influence its binding affinity to target proteins.
The imidazole ring, a key structural feature of 2-(4-fluorophenyl)-1-(2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one, is known for its versatile biological activities. Imidazoles are widely used in pharmaceuticals due to their ability to interact with various biological targets, including enzymes, receptors, and ion channels. The specific arrangement of substituents on the imidazole ring can fine-tune the compound's selectivity and potency, making it a valuable scaffold for drug design.
Recent advancements in computational chemistry and molecular modeling have provided valuable insights into the structure-activity relationships (SAR) of 2-(4-fluorophenyl)-1-(2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one. These studies have helped identify key interactions between the compound and its target proteins, guiding the rational design of more potent and selective analogs. For instance, molecular docking simulations have revealed that the fluorine atom in the 4-fluorophenyl group forms favorable hydrogen bonds with residues in the active site of certain enzymes, enhancing the compound's binding affinity.
In addition to its potential as a therapeutic agent, 2-(4-fluorophenyl)-1-(2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one has also been explored for its use as a research tool. Its unique chemical properties make it an excellent probe for studying protein-ligand interactions and elucidating the mechanisms of action of related compounds. This dual utility as both a drug candidate and a research tool underscores its significance in modern medicinal chemistry.
The synthesis of 2-(4-fluorophenyl)-1-(2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one involves several well-established organic reactions. The key steps typically include the formation of the imidazole ring through cyclization reactions and subsequent functionalization of the aromatic rings. Recent synthetic methods have focused on improving yields and reducing reaction times, making it more feasible to produce this compound on a larger scale for preclinical studies.
Clinical trials are an essential step in evaluating the safety and efficacy of new drugs. While 2-(4-fluorophenyl)-1-(2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is still in the early stages of development, preliminary data from preclinical studies have shown promising results. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and exhibits minimal side effects. Further clinical trials will be necessary to fully assess its potential as a therapeutic agent.
In conclusion, 2-(4-fluorophenyl)-1-(2-{(3-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-y l)ethan - ione (CAS No. 851803 - 67 - 3) represents an exciting advancement in medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing our understanding of drug design and discovery.
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